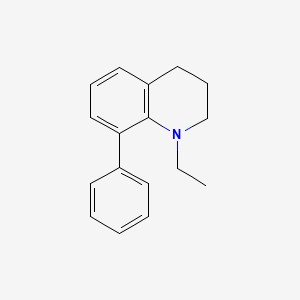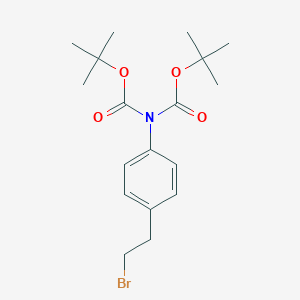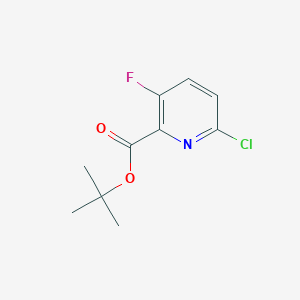
1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole is a chemical compound that features a tetrazole ring substituted with a 4-fluorophenyl group and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole typically involves the reaction of 4-fluorophenylhydrazine with methylsulfonyl chloride, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group can enhance binding affinity to target proteins, while the tetrazole ring can mimic carboxylate groups, facilitating interactions with metal ions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-1h-tetrazole: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
1-(4-Methylsulfonylphenyl)-1h-tetrazole: Lacks the fluorine atom, which may influence its chemical properties and interactions.
1-Phenyl-5-(methylsulfonyl)-1h-tetrazole: Lacks the fluorine substitution, potentially altering its electronic properties.
Uniqueness
1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole is unique due to the presence of both the fluorophenyl and methylsulfonyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7FN4O2S |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C8H7FN4O2S/c1-16(14,15)8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clé InChI |
KZFJWANIHWHRHZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)


![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)


